molecular formula C6H13NO3 B2628608 2-Cyclopropylalanine hydrate CAS No. 1820684-99-8

2-Cyclopropylalanine hydrate

Cat. No. B2628608
CAS RN: 1820684-99-8
M. Wt: 147.174
InChI Key: VNKUPKMRFJIMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropylalanine hydrate is a chemical compound with potential applications in scientific research . It offers a wide range of applications, from drug discovery to understanding protein structures.

Scientific Research Applications

Antifungal Properties

Cyclopropylalanine, derived from the mushroom Amanita virgineoides Bas, has been identified as an antifungal amino acid. Its structure, elucidated as (2S)-2-amino-3-cyclopropylpropionic acid, highlights its potential in antifungal applications (Ohta et al., 1986).

Novel Antibiotic Mechanism

L-cyclopropylalanine, isolated from the same mushroom, exhibits broad-spectrum inhibition against fungi and bacteria. It's believed to block the biosynthesis of the essential amino acid L-leucine, indicating a novel antibiotic mechanism (Ma et al., 2017).

Enzyme Inhibition

The incorporation of cyclopropylalanine into peptides has been shown to inhibit the activity of certain enzymes, such as chymotrypsin. This inhibitory effect is attributed to the sterically restricted nature of the amino acid (Ogawa et al., 1989).

Molecular Recognition Studies

Cyclodextrin complexes with cyclopropylalanine derivatives have been studied for their molecular recognition properties. These studies are significant for understanding chiral and molecular recognition mechanisms (Clark et al., 2001).

Biosynthesis of Nonproteinogenic Amino Acids

Cyclopropylalanine has been used in engineered biosynthesis pathways, exemplified in the production of unnatural derivatives of salinosporamide, a potent proteasome inhibitor (McGlinchey et al., 2008).

Peptide and Protein Studies

Studies involving cyclopropylalanine have contributed to understanding peptide and protein dynamics, such as investigating the hydration status of proteins and the structural impact of various amino acids on peptide chains (Waegele et al., 2009), (Schnarr & Kennan, 2002).

Mechanism of Action

Target of Action

The primary target of 2-Cyclopropylalanine hydrate is the enzyme α-isopropylmalate synthase (α-IMPS) . This enzyme catalyzes the rate-limiting step in the biosynthetic pathway of the essential amino acid L-leucine .

Mode of Action

2-Cyclopropylalanine hydrate interacts with its target, α-isopropylmalate synthase, by inhibiting its function . This interaction results in the blocking of the biosynthesis of the essential amino acid L-leucine .

Biochemical Pathways

By inhibiting α-isopropylmalate synthase, 2-Cyclopropylalanine hydrate affects the biosynthetic pathway of L-leucine . This disruption can lead to downstream effects such as the inhibition of fungal and bacterial growth, as these organisms require L-leucine for their vitality .

Pharmacokinetics

The properties of pharmaceutical hydrates can influence their solubility in water, dissolution rate, melting point, stability, and tabletability . These factors can impact the bioavailability of 2-Cyclopropylalanine hydrate.

Result of Action

The molecular and cellular effects of 2-Cyclopropylalanine hydrate’s action include the inhibition of the biosynthesis of the essential amino acid L-leucine . This inhibition can lead to the suppression of fungal and bacterial growth .

Action Environment

The action, efficacy, and stability of 2-Cyclopropylalanine hydrate can be influenced by various environmental factors. For instance, the presence of L-leucine can abolish the anti-fungal activity of 2-Cyclopropylalanine hydrate . .

Safety and Hazards

The safety data sheet for 2-Cyclopropylalanine hydrate indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-2-cyclopropylpropanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.H2O/c1-6(7,5(8)9)4-2-3-4;/h4H,2-3,7H2,1H3,(H,8,9);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKUPKMRFJIMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C(=O)O)N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylalanine hydrate

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